4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt
Description
4-Methylumbelliferyl 2-deoxy-2-sulfamino-α-D-glucopyranoside sodium salt (CAS: 460085-45-4) is a fluorogenic substrate widely used in enzymatic assays. Its molecular formula is C₁₆H₁₈NO₁₀S•Na, with a molecular weight of 439.4 g/mol . The compound is structurally characterized by a 4-methylumbelliferyl (4-MU) aglycone linked via an α-glycosidic bond to a 2-deoxy-2-sulfamino-D-glucopyranoside moiety. This sulfamino group at the C2 position makes it a specific substrate for heparin sulphamidase (also known as N-sulfoglucosamine sulfohydrolase), an enzyme critical in heparan sulfate degradation .
The substrate’s fluorescence is quenched in its intact form but is released upon enzymatic hydrolysis, producing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified fluorometrically (excitation/emission: ~360/450 nm).
Propriétés
IUPAC Name |
sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMECUNAMBHBGFU-MYDYNYEJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NNaO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Biochimique
Biochemical Properties
The compound plays a significant role in biochemical reactions as a substrate for heparin sulphamidase. Heparin sulphamidase cleaves 4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt to yield 4-MU-α-GlcNH2, which is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU.
Activité Biologique
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt (often abbreviated as 4-MU-2-deoxy-2-sulfamino-glucoside) is a synthetic compound primarily used as a substrate in biochemical assays, particularly for lysosomal enzymes. Its biological activity is significant in the context of metabolic disorders, especially Sanfilippo syndrome (MPS IIIA), where it serves as a fluorogenic substrate for heparin sulphamidase.
- Molecular Formula : C16H18N O10S·Na
- Molecular Weight : 439.37 g/mol
- CAS Number : 460085-45-4
- Purity : >95% (HPLC)
- Storage Temperature : -20°C
The compound acts as a substrate for the enzyme heparin sulphamidase, which is crucial in the lysosomal degradation pathway of heparan sulfate. The enzymatic hydrolysis of this substrate results in the release of 4-methylumbelliferone, a fluorescent product that can be quantitatively measured, allowing for the assessment of enzyme activity.
Enzyme Assays
- Fluorometric Measurement : The primary application of 4-MU-2-deoxy-2-sulfamino-glucoside is in the fluorometric measurement of heparin sulphamidase activity. This assay is vital for diagnosing Sanfilippo syndrome type A, a lysosomal storage disorder characterized by the accumulation of heparan sulfate due to enzyme deficiencies.
- Sensitivity and Specificity : Studies have shown that this substrate allows for sensitive detection of enzyme activity even at low concentrations, making it an essential tool in clinical diagnostics and research settings .
Case Studies and Applications
- Diagnosis of Sanfilippo Syndrome : A study highlighted the use of 4-MU-2-deoxy-2-sulfamino-glucoside in diagnosing patients with MPS IIIA. The fluorometric assay demonstrated significant differences in enzyme activity between affected individuals and healthy controls, underscoring its diagnostic potential .
- Enzymatic Activity Assessment : Various studies have utilized this compound to assess the activity of other lysosomal enzymes, such as N-acetyl-alpha-D-glucosaminidase. The ability to liberate 4-methylumbelliferone upon hydrolysis has been instrumental in developing sensitive assays for these enzymes .
Data Table: Summary of Biological Activity Studies
Applications De Recherche Scientifique
Diagnostic Tool for Lysosomal Storage Diseases
4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt serves as a substrate for the enzyme heparin sulphamidase. This enzyme is crucial in the diagnosis of Sanfilippo disease type A (MPS IIIA), which is a lysosomal storage disorder caused by the deficiency of heparin sulphamidase. The substrate undergoes enzymatic cleavage, resulting in the release of a fluorescent product, which can be quantitatively measured to assess enzyme activity and diagnose the disease .
Fluorometric Assays
The compound is employed in fluorometric assays to measure sulfamidase activity in biological samples. When heparin sulphamidase cleaves the substrate, it releases a fluorescent marker (4-methylumbelliferone), allowing researchers to quantify enzyme deficiencies associated with various mucopolysaccharidoses . The fluorescence emitted can be detected using standard laboratory fluorescence readers, making it a practical tool for clinical diagnostics.
Research on Mucopolysaccharidoses
Research studies have utilized this compound to investigate the biochemical pathways involved in mucopolysaccharidoses. For instance, it has been used to explore secondary deficiencies of neuraminidase in neurological manifestations of these diseases . The ability to measure enzyme activity accurately aids researchers in understanding the pathophysiology of lysosomal disorders and developing potential therapeutic interventions.
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside
- CAS : 37067-30-4
- Molecular Formula: C₁₈H₂₁NO₈
- Enzyme Target : N-acetyl-α-D-glucosaminidase (EC 3.2.1.50) .
- Key Differences: The acetamido group (-NHCOCH₃) replaces the sulfamino group (-NHSO₃⁻) at C2. Used to diagnose lysosomal storage disorders (e.g., Sanfilippo B syndrome) . Higher solubility in aqueous buffers compared to the sulfamino derivative .
4-Methylumbelliferyl 2-Amino-2-Deoxy-α-D-Glucopyranoside
- CAS : 137687-00-4
- Molecular Formula: C₁₆H₁₉NO₇
- Enzyme Target: Non-sulfated glucosaminidases .
- Key Differences: Contains a free amino group (-NH₂) at C2, lacking sulfation or acetylation. Used in basic research to study substrate specificity of glycosidases .
Sulfated Derivatives with Variations in Sulfation Position
4-Methylumbelliferyl 6-Sulfo-2-Acetamido-2-Deoxy-α-D-Glucopyranoside Potassium Salt
4-Methylumbelliferyl α-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
4-Methylumbelliferyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside
- CAS: 37067-30-4 (β-anomer)
- Enzyme Target : N-acetyl-β-D-glucosaminidase (Hexosaminidase) .
- Key Differences :
Comparative Data Table
Méthodes De Préparation
Synthesis of the Sulfamino-Glucopyranosyl Donor
The 2-deoxy-2-sulfamino-D-glucose moiety is synthesized via sulfamation of a 2-amino-2-deoxy-D-glucose derivative. A common strategy involves:
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Protection of the amine group : 2-Amino-2-deoxy-D-glucose is acetylated to form 2-acetamido-2-deoxy-D-glucose, preventing unwanted side reactions.
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Sulfamation : The acetamido group is replaced with a sulfamino group using sulfonylating agents like sulfur trioxide-triethylamine complex in anhydrous dimethylformamide (DMF).
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Activation : The resulting 2-sulfamino-2-deoxy-D-glucose is converted to its peracetylated alpha-chloro derivative using acetyl chloride and Lewis acids like ZnCl₂, enhancing electrophilicity for glycosylation.
Reaction Conditions :
Glycosylation with 4-Methylumbelliferone
The key step involves coupling the sulfamino-glucopyranosyl donor with 4-methylumbelliferone (4-MU) under acidic conditions to form the alpha-glycosidic bond.
Catalytic Systems
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Lewis Acid Catalysts : Boron trifluoride diethyl etherate (BF₃·Et₂O) or silver triflate (AgOTf) are preferred for their ability to stabilize oxocarbenium intermediates, favoring alpha-selectivity.
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Solvent : Anhydrous DCM or 1,2-dichloroethane ensures compatibility with moisture-sensitive reagents.
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Base Additives : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction, preventing acid-catalyzed degradation of 4-MU.
Typical Procedure :
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Dissolve 4-MU (1.0 equiv) and the glucopyranosyl donor (1.2 equiv) in DCM.
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Add BF₃·Et₂O (0.1 equiv) and TEA (2.0 equiv) dropwise at 0°C.
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Stir at room temperature for 12–24 hours.
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Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.
Yield and Selectivity :
Deprotection and Sodium Salt Formation
The peracetylated glycoside undergoes deprotection to reveal hydroxyl and sulfamino groups:
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Saponification : Methanolic sodium hydroxide (0.1 M) cleaves acetyl groups at 25°C for 4 hours.
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Acidification : Adjust to pH 3–4 with HCl to protonate the sulfamino group.
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Neutralization : Treat with NaOH to pH 7–8, forming the sodium salt.
Purification :
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Ion-Exchange Chromatography : Dowex 50WX8 resin removes residual ions.
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Lyophilization : Yields a hygroscopic white powder with >95% purity (HPLC).
Optimization Strategies and Challenges
Stereochemical Control
Achieving alpha-selectivity is critical for substrate specificity in enzymatic assays. Key factors include:
Functional Group Compatibility
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Sulfamino Group Stability : The sulfamino group is prone to oxidation; thus, reactions must exclude oxygen and employ antioxidants like BHT.
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4-MU Sensitivity : Prolonged exposure to acids or bases degrades 4-MU, necessitating strict pH control during glycosylation.
Analytical Validation
Purity Assessment
Structural Confirmation
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NMR : ¹H NMR (D₂O, 600 MHz): δ 7.78 (d, J = 8.4 Hz, H-5), 6.83 (s, H-3), 5.32 (d, J = 3.6 Hz, H-1), 3.20–3.80 (m, sugar protons).
Comparative Data Tables
Table 1. Glycosylation Catalysts and Performance
| Catalyst | Solvent | Temperature | Alpha/Beta Ratio | Yield (%) |
|---|---|---|---|---|
| BF₃·Et₂O | DCM | 25°C | 20:1 | 65 |
| AgOTf | 1,2-DCE | 0°C | 30:1 | 58 |
Table 2. Deprotection Methods
| Method | Conditions | Purity (%) | Recovery (%) |
|---|---|---|---|
| Saponification | 0.1 M NaOH/MeOH | 95 | 90 |
| Enzymatic | Lipase, pH 7.0 | 98 | 85 |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How should researchers address solubility challenges when preparing stock solutions of this compound?
- Methodological Answer : The compound exhibits slight solubility in water and DMSO ( ). To enhance dissolution:
- Pre-warm solvents to 37°C and use brief sonication (30–60 sec) to avoid degradation.
- Prepare small aliquots (e.g., 10–50 µL) to minimize freeze-thaw cycles, as repeated cycles reduce enzymatic assay reliability. Store at -20°C for ≤1 month or -80°C for ≤6 months ( ).
- Validate solubility empirically by measuring fluorescence intensity post-dissolution ( ).
Q. What enzymes is this compound validated as a substrate for, and how can specificity be confirmed?
- Methodological Answer : It is primarily used for heparin sulphamidase ( ) and α-glucosidase ( ). To confirm specificity:
- Perform inhibition assays using enzyme-specific inhibitors (e.g., conduritol B epoxide for α-glucosidase).
- Compare kinetic parameters (e.g., Km and Vmax) against known substrates.
- Use orthogonal assays (e.g., HPLC or mass spectrometry) to detect cleavage products ( ).
Q. What is the standard protocol for enzymatic activity assays using this fluorogenic substrate?
- Methodological Answer :
- Step 1 : Prepare a reaction buffer (pH 4.5–6.5 for sulphamidase; pH 6.8–7.2 for α-glucosidase) ( ).
- Step 2 : Add 10–100 µM substrate and incubate with enzyme at 37°C for 15–60 min.
- Step 3 : Terminate reactions with alkaline buffer (e.g., 0.1 M glycine-NaOH, pH 10.5) to stabilize fluorescence.
- Step 4 : Measure fluorescence (Ex: 360 nm, Em: 445–455 nm) and normalize to controls (enzyme-free and substrate-free) ( ).
Advanced Research Questions
Q. How can synthesis and purification challenges for this compound be mitigated?
- Methodological Answer : Synthesis involves condensation of glycosyl donors (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride) with 4-methylumbelliferone derivatives (, ). Key steps:
- Use stereoselective glycosylation (e.g., Schmidt conditions) to ensure α-configuration.
- Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients).
- Confirm sulfamino group integrity using <sup>1</sup>H-NMR (δ 5.2–5.4 ppm for anomeric proton) and FT-IR (1250 cm<sup>-1</sup> for S=O stretch) ().
Q. How can researchers resolve discrepancies in fluorescence signals during kinetic studies?
- Methodological Answer : Fluorescence intensity varies with pH and temperature ( ). To standardize measurements:
- pH Adjustment : Use buffers matched to 4-MU’s optimal fluorescence (Ex: 360 nm at pH >7; 320 nm at pH <7).
- Temperature Control : Pre-equilibrate reactions to 37°C to avoid enzyme denaturation.
- Interference Checks : Screen for autofluorescence in enzyme preparations (e.g., using Bradford assay reagents).
Q. What structural analogs are available for comparative studies on enzyme specificity?
- Relevant Analogs :
Q. How can this substrate be adapted for high-throughput screening (HTS) of enzyme inhibitors?
- Methodological Answer :
- Miniaturization : Optimize for 96-/384-well plates with ≤50 µL reaction volumes.
- Automation : Use liquid handlers for substrate dispensing and integrate fluorescence plate readers (e.g., CytoFLEX).
- Z’-Factor Validation : Ensure Z’ >0.5 by testing positive (enzyme + substrate) and negative (enzyme + inhibitor) controls ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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